molecular formula C21H23BrClN3O3S B2608960 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-bromo-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1216743-46-2

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-bromo-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No. B2608960
CAS RN: 1216743-46-2
M. Wt: 512.85
InChI Key: FERHAKKFJABFLP-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which is a nucleophile and a base .

Scientific Research Applications

Novel Inhibitors and Therapeutic Agents

Benzothiazole derivatives have been extensively studied for their potential as novel inhibitors and therapeutic agents. For instance, compounds structurally related to benzothiazoles have been identified as potent and orally efficacious inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The optimization of such compounds has led to the development of molecules with significant inhibitory activity, demonstrating potential applications in treating metabolic disorders related to fatty acid metabolism (Uto et al., 2009).

Antiallergy Activity

Another area of research application for benzothiazole derivatives is in the development of antiallergy agents. N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to benzothiazoles, have shown potent antiallergy activity in preclinical models. These compounds have been more potent than traditional antiallergy medications, highlighting their potential as new antiallergy therapeutics (Hargrave et al., 1983).

Antimicrobial Applications

The antimicrobial properties of benzothiazole derivatives have also been explored, with several compounds showing broad-spectrum antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (Padalkar et al., 2014).

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives, including those containing benzothiazole moieties, has revealed compounds with significant cardiac electrophysiological activity. Such compounds could serve as selective class III agents, indicating potential applications in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzothiazole derivatives exhibit their activity through interactions with enzymes or receptors in the body .

properties

IUPAC Name

2-bromo-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S.ClH/c1-3-24(4-2)9-10-25(20(26)14-7-5-6-8-15(14)22)21-23-16-11-17-18(28-13-27-17)12-19(16)29-21;/h5-8,11-12H,3-4,9-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERHAKKFJABFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC=C4Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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